N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide
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Overview
Description
N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carbohydrazide group, with a bis(benzyloxy)phenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 3,4-bis(benzyloxy)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
What sets N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain types of chemical reactions and applications in research and industry.
Properties
Molecular Formula |
C26H22N2O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c29-26(24-12-7-15-30-24)28-27-17-22-13-14-23(31-18-20-8-3-1-4-9-20)25(16-22)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H,28,29)/b27-17+ |
InChI Key |
YPQSXPUADVDZBN-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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